2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a chlorophenyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction. This can be achieved by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of Acetohydrazide: The acetohydrazide moiety is introduced by reacting the intermediate with hydrazine hydrate.
Final Coupling Reaction: The final step involves coupling the acetohydrazide intermediate with 2,3-dichlorobenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the imine bond, converting them to amines or amides, respectively.
Substitution: The chlorophenyl and dichlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures, halogens, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and amides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its benzodiazole ring system could impart fluorescence, making it useful in the production of fluorescent dyes or sensors.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole
- N’-[(2,3-Dichlorophenyl)methylidene]acetohydrazide
- 4-Chlorobenzyl chloride
Uniqueness
The uniqueness of 2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N’-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide lies in its combination of structural features. The presence of both benzodiazole and hydrazide moieties, along with the chlorophenyl and dichlorophenyl groups, provides a unique scaffold that can interact with a variety of molecular targets. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H17Cl3N4OS |
---|---|
Molecular Weight |
503.8 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c24-17-10-8-15(9-11-17)13-30-20-7-2-1-6-19(20)28-23(30)32-14-21(31)29-27-12-16-4-3-5-18(25)22(16)26/h1-12H,13-14H2,(H,29,31)/b27-12- |
InChI Key |
PSSTZHVZWYZKBW-PPDIBHTLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C\C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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